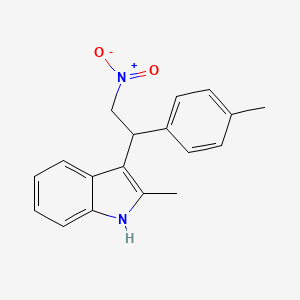

2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)16(11-20(21)22)18-13(2)19-17-6-4-3-5-15(17)18/h3-10,16,19H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYZMZAJJFZTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 3 2 Nitro 1 P Tolyl Ethyl 1h Indole

Direct Synthetic Approaches

Direct synthetic methods offer a straightforward route to the target molecule, primarily through the formation of a carbon-carbon bond at the C-3 position of the indole (B1671886) ring.

Friedel-Crafts Alkylation Strategies

The Friedel-Crafts alkylation of indoles with nitroalkenes is a prominent method for the synthesis of 3-(2-nitroalkyl)indoles. This reaction is particularly effective for the synthesis of 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole.

The direct synthesis of 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole can be achieved through the reaction of 2-methyl-1H-indole with (E)-1-(4-methylphenyl)-2-nitroethene. This reaction is a Michael addition, where the electron-rich indole acts as a nucleophile, attacking the electron-deficient β-carbon of the nitroalkene.

A novel and environmentally friendly approach for this transformation involves the use of Rose Bengal as a photocatalyst under visible light irradiation in water. mdpi.comnih.govresearchgate.net This method avoids the use of traditional organic solvents, aligning with the principles of green chemistry. mdpi.com

The reaction is typically carried out using a catalytic amount of Rose Bengal (e.g., 10 mol%) in water. mdpi.com The mixture of 2-methyl-1H-indole and (E)-1-(4-methylphenyl)-2-nitroethene is irradiated with a white LED lamp at a slightly elevated temperature (e.g., 60 °C) for several hours. mdpi.com The use of water as a solvent is crucial, as reactions in many organic solvents result in poor yields. mdpi.com The mechanism is believed to proceed through a photoinduced electron transfer (PET) process. mdpi.comnih.gov

Table 1: Optimized Reaction Conditions for Rose Bengal Catalyzed Friedel-Crafts Alkylation

| Parameter | Optimized Condition |

| Catalyst | Rose Bengal (10 mol%) |

| Solvent | Water |

| Light Source | 21 W White LED |

| Temperature | 60 °C |

| Reactant Ratio (Indole:Nitroalkene) | 1 : 1.5 |

| Reaction Time | 12 hours |

This data is based on analogous reactions reported in the literature. mdpi.com

The yield of the reaction can be optimized by adjusting various parameters. The molar ratio of the reactants has been shown to be a critical factor, with a ratio of 1:1.5 (indole to nitroalkene) providing the highest yields in related reactions. acs.org The reaction temperature and catalyst loading are also important for maximizing efficiency. acs.org Under optimized conditions, this photocatalytic method can produce the desired 3-(2-nitroalkyl)indoles in moderate to good yields, with reported yields for analogous compounds ranging from 45% to 87%. mdpi.comnih.govresearchgate.net For instance, the reaction of N-methylindole with (E)-1-(p-tolyl)-2-nitroethene, a close analog of the target reactants, proceeds with high efficiency under these conditions. mdpi.comacs.org Furthermore, this methodology has been successfully applied to gram-scale synthesis, demonstrating its practical utility. mdpi.com

Rhodium(III)-Catalyzed C-2 Alkylation Pathways of Indoles with Nitroolefins

While the provided outline suggests a Rhodium(III)-catalyzed C-2 alkylation pathway, the synthesis of 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole from 2-methyl-1H-indole is inherently a C-3 functionalization. Rh(III)-catalyzed C-H activation of indoles typically requires a directing group on the indole nitrogen and exhibits high regioselectivity, often favoring the C-2, C-4, or C-7 positions. Direct Rh(III)-catalyzed C-3 alkylation of 2-substituted indoles with nitroolefins is not a commonly reported transformation.

The mechanism of Rh(III)-catalyzed C-H activation generally involves the coordination of the directing group to the rhodium center, followed by cyclometalation to form a rhodacycle intermediate. This intermediate then coordinates with the coupling partner (in this hypothetical case, the nitroolefin), followed by migratory insertion and reductive elimination to afford the product and regenerate the catalyst. The regioselectivity is dictated by the directing group and the steric and electronic properties of the indole substrate. For a 2-methyl substituted indole, C-H activation at the C-3 position would be sterically hindered and electronically less favored compared to other positions, making this pathway less likely under typical Rh(III)-catalyzed conditions.

Regioselectivity and Scope with Substituted Indoles

The Friedel-Crafts alkylation of indoles with nitroalkenes is a powerful method for forming carbon-carbon bonds. The regioselectivity of this reaction is a critical aspect, with the indole nucleus typically undergoing electrophilic substitution at the C3 position. This preference is due to the high electron density at this position, which makes it the most nucleophilic site in the indole ring. The reaction proceeds through a conjugate addition mechanism where the C3-position of the indole attacks the β-carbon of the nitroalkene, which is activated by a catalyst. nih.govmetu.edu.tr

The scope of this reaction is broad, accommodating a variety of substituents on both the indole ring and the nitroalkene. The electronic properties of substituents on the 5-position of the indole ring have been shown to have a minimal effect on enantioselectivities in asymmetric versions of the reaction. However, electron-withdrawing groups can lead to slightly lower yields compared to electron-donating groups. nih.govacs.org For instance, reactions involving 5-bromoindole (B119039) and 5-methoxyindole (B15748) with β-nitrostyrene proceed efficiently, demonstrating the reaction's tolerance for both electron-withdrawing and electron-donating functionalities. acs.orgmdpi.com

| Indole Substituent (at C5) | Nitroalkene Substituent (para) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| -H | -H | Yb(OTf)₃/pybox | 95 | 90 | nih.gov |

| -Br | -H | Cu(OTf)₂/aziridine-phosphine | 88 | 92 | mdpi.com |

| -MeO | -H | Zn(OTf)₂/bisoxazoline | 98 | 85 | acs.org |

| -Cl | -NO₂ | Zn(OTf)₂/bisoxazoline | 95 | 88 | acs.org |

| -F | -Cl | Yb(OTf)₃/pybox | 92 | 89 | nih.gov |

Impact of Directing Groups on Alkylation Selectivity

While the intrinsic reactivity of the indole ring strongly favors C3 alkylation, the regioselectivity can be altered by installing directing groups, typically on the indole nitrogen. bohrium.com These groups can coordinate to a metal catalyst, bringing it into proximity with a specific C-H bond and overriding the inherent electronic preferences of the indole ring.

For example, an N-acetyl group, considered a weak directing group, can facilitate C2-selective arylation through a neutral Heck-like mechanism where electronic effects are dominant. bohrium.com In contrast, stronger directing groups like N-pivaloyl or N-P(O)tBu₂ can direct functionalization to the C5 or C6 positions via a cationic pathway involving a stable six-membered chelation intermediate with the metal center. bohrium.com Similarly, iridium-catalyzed alkylation of N-substituted indoles can be directed to the C2 position, with the specific directing group (e.g., acetyl vs. benzoyl) influencing whether a linear or branched alkyl product is formed. acs.org Sulfur-containing directing groups have also been employed in iridium-catalyzed reactions to achieve selective alkynylation at the C4 and C7 positions. nih.gov

This strategy of using directing groups offers a powerful tool for synthesizing indole derivatives with substitution patterns that are inaccessible through conventional electrophilic substitution reactions.

| Directing Group (on N1) | Catalyst | Reaction Type | Position Selectivity | Reference |

|---|---|---|---|---|

| -Ac (Acetyl) | Cu | Arylation | C2 | bohrium.com |

| -P(O)tBu₂ | Cu | Arylation | C6 | bohrium.com |

| -COPh (Benzoyl) | Ir(I) | Alkylation | C2 (Branched) | acs.org |

| -SMe (Methylthio) | Ir(III) | Alkynylation | C7 | nih.gov |

| P(III) group | Pd | Carbonylation | C7 | researchgate.net |

Multi-Step Synthetic Sequences

Precursor Synthesis and Derivatization

The 2-methyl-1H-indole core is a crucial starting material. A variety of classical and modern synthetic methods are available for constructing substituted indole rings. rsc.org Traditional methods include the Fischer, Bartoli, Reissert, and Madelung syntheses, each offering different pathways from simple aromatic precursors. rsc.org

More contemporary approaches often rely on transition-metal catalysis. For example, palladium-catalyzed intramolecular oxidative coupling (heterocyclization) of N-aryl enamines provides an efficient route to functionalized 2-methyl-1H-indole-3-carboxylates. unina.it This method is notable for its high regioselectivity and tolerance of various functional groups on the aniline (B41778) precursor. Other methods involve cross-coupling reactions to build the indole scaffold. nih.gov The choice of method depends on the availability of starting materials and the desired substitution pattern on the final indole product.

The electrophilic partner in the key C-C bond-forming step is (E)-1-(2-nitrovinyl)-4-methylbenzene. This p-tolyl-substituted nitroalkene is typically synthesized via a Henry reaction (also known as a Knoevenagel-type condensation). This reaction involves the base-catalyzed condensation of p-tolualdehyde with nitromethane. The initial nitroaldol adduct readily dehydrates under the reaction conditions to yield the desired nitroalkene.

Nitroalkenes are highly valuable synthetic intermediates due to the versatility of the nitro group, which can be transformed into a wide array of other functional groups. nih.govrsc.org The synthesis of more complex, tetrasubstituted nitroalkenes can be achieved through multi-step sequences, such as a Horner-Wadsworth-Emmons reaction to form an acrylate (B77674) intermediate, followed by nitration. nih.gov

Sequential Transformation Strategies

The most direct strategy for the synthesis of 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole involves the sequential synthesis of the two key precursors followed by their coupling.

Synthesis of 2-methyl-1H-indole: Prepared using an established method such as the Fischer indole synthesis from 4-methylphenylhydrazine (B1211910) and acetone, or via a palladium-catalyzed cyclization. rsc.orgunina.it

Synthesis of (E)-1-(2-nitrovinyl)-4-methylbenzene: Prepared via the Henry condensation of p-tolualdehyde and nitromethane.

Michael Addition/Friedel-Crafts Alkylation: The final step is the reaction between 2-methyl-1H-indole and the p-tolyl-substituted nitroalkene. This reaction is often catalyzed by a Lewis acid (e.g., Zn(OTf)₂, Yb(OTf)₃) or an organocatalyst to enhance the reactivity of the nitroalkene and, in asymmetric synthesis, to control the stereochemical outcome. nih.govmetu.edu.tracs.org The nucleophilic C3 of the indole attacks the electrophilic β-carbon of the nitroalkene to forge the final product. nih.gov This sequence provides a reliable and modular route to the target compound and its analogs.

Cascade Reactions Involving Spirocyclization and Rearrangements

Recent research has uncovered a unique acid-assisted [4+1]-cycloaddition reaction between indoles and nitroalkenes. nih.govrsc.org This process does not directly yield 3-substituted indoles but instead forms 4'H-spiro[indole-3,5'-isoxazoles] in a diastereomerically pure form. nih.govrsc.org The reaction is understood to proceed through a nitronate intermediate. nih.gov

However, this nitronate intermediate is prone to isomerization, leading to the formation of a more thermodynamically stable nitroalkane, such as 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole, which is often an inert byproduct under the initial reaction conditions. nih.govrsc.org The subsequent step in this cascade is a diastereoselective rearrangement of the spiroheterocycle to afford nitriles. nih.gov This cascade transformation, therefore, presents a synthetic challenge, as the desired reaction pathway is complicated by the formation of the stable, and initially unreactive, 3-(2-nitroethyl)-1H-indole derivative. nih.govbohrium.com

The synthesis of spiroindolines and spiroindoles, key intermediates in these cascades, is a significant area of research due to their presence in a wide range of biologically active natural alkaloids and pharmaceuticals. comporgchem.com The inherent difficulty in their synthesis, often due to rapid 1,2-migration to restore aromaticity, underscores the complexity of these cascade reactions. comporgchem.com

Activation of 3-(2-Nitroethyl)-1H-Indoles for Further Reactions

An effective protocol has been developed for the activation of these nitroalkanes towards spirocyclization and subsequent rearrangement. nih.gov The mechanism is proposed to involve the in-situ phosphorylation of the nitronate species, which is the reactive tautomeric form of the nitroalkane. organic-chemistry.org The activation is achieved by treating the 3-(2-nitroethyl)-1H-indole with phosphoryl chloride in the presence of a base. nih.gov This converts the unreactive nitroalkane into a phosphorylated mixed anhydride, which is a reactive intermediate that can then undergo the desired spirocyclization and rearrangement to yield 2-(1H-indol-2-yl)acetonitriles. nih.gov

Initial attempts to activate the nitroalkane towards the desired transformation using various carboxylic acids with triethylamine, triflic acid, acetyl chloride, benzoyl chloride, phosphorus trichloride, and trimethylphosphite were not successful. organic-chemistry.org While thionyl chloride provided moderate yields, phosphoryl chloride was identified as the most effective reagent for this transformation. organic-chemistry.org

Stereochemical Considerations in Synthesis

The synthesis of 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole involves the creation of a new stereocenter at the carbon atom connecting the indole ring and the p-tolyl group. Consequently, the control of stereochemistry is a critical aspect of its synthesis.

Diastereoselective Approaches

Diastereoselective synthesis of related 3,3'-pyrrolidinyl-spirooxindoles has been achieved through a one-pot, two-stage process involving an organocatalyzed nitro-Michael addition followed by a metal-catalyzed reductive cyclization cascade. bohrium.com Although this example pertains to a different structural class, it highlights a general strategy for achieving diastereoselectivity in reactions involving nitroalkanes and indole derivatives.

In the context of the cascade reactions discussed previously, the rearrangement of the initially formed 4'H-spiro[indole-3,5'-isoxazoles] has been reported to be diastereoselective. nih.gov This suggests that if the spiro-intermediate can be formed enantioselectively, this stereochemistry could be transferred during the rearrangement step, offering a potential route for a diastereoselective synthesis of subsequent products.

Investigation of Stereocenter Formation at the Ethane (B1197151) Moiety

The key stereocenter in 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole is formed during the C-C bond formation between the C3 position of the 2-methyl-1H-indole and the β-carbon of the (E)-1-(2-nitrovinyl)-4-methylbenzene. This reaction is a Michael addition, a conjugate addition of a nucleophile (the indole) to an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene.

The stereochemical outcome of Michael additions can be influenced by various factors, including the nature of the catalyst, solvent, and temperature. Asymmetric Michael additions to nitroalkenes are a well-established method for the construction of highly functionalized synthetic building blocks. researchgate.net These reactions can be controlled using chiral auxiliaries, external enantiopure additives, or chiral catalysts. researchgate.net The development of asymmetric Friedel-Crafts alkylation reactions of indoles with nitroalkenes using both chiral metal complexes and organocatalysts has been a significant focus of research. researchgate.net

For the synthesis of the title compound, a diastereoselective or enantioselective Michael addition would be required to control the formation of the stereocenter at the ethane moiety. This could potentially be achieved using a chiral Brønsted acid or a chiral organocatalyst to induce facial selectivity in the attack of the indole nucleophile on the nitroalkene.

Below is a data table of compounds structurally related to the subject of this article, for which experimental data has been reported.

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) |

| 3-(1-(2-Methoxyphenyl)-2-nitroethyl)-2-methyl-1H-indole | C₁₈H₁₈N₂O₃ | 84 | 145.3–146.7 |

| 3-(2-Nitro-1-(p-tolyl)ethyl)-2-phenyl-1H-indole | C₂₃H₂₀N₂O₂ | 85 | 159.8–161.4 |

| 3-(2-Nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole | C₂₃H₂₀N₂O₂ | 74 | 151.0–152.5 |

| 1-Methyl-3-(2-nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole | C₂₄H₂₂N₂O₂ | 72 | 142.4–143.3 |

Mechanistic Investigations of 2 Methyl 3 2 Nitro 1 P Tolyl Ethyl 1h Indole Formation

Proposed Reaction Mechanisms for C-C Bond Formation

The primary pathway for the formation of 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole is the Friedel-Crafts alkylation, a type of electrophilic aromatic substitution. researchgate.netmetu.edu.tr The high electron density at the C3 position of the indole (B1671886) ring makes it exceptionally nucleophilic, facilitating its attack on electrophilic species. nih.gov In this reaction, the nitroalkene, (E)-1-methyl-4-(2-nitrovinyl)benzene, serves as the electrophile, often activated by a catalyst.

The generally accepted mechanism proceeds as follows:

Activation of the Nitroalkene: A Lewis acid or Brønsted acid catalyst coordinates to the nitro group of the nitroalkene. This coordination enhances the electrophilicity of the β-carbon of the vinyl group, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The electron-rich C3 position of 2-methyl-1H-indole attacks the activated β-carbon of the p-tolyl-substituted nitroalkene. This step is the key C-C bond formation event and results in the generation of a resonance-stabilized cationic intermediate, often referred to as a Wheland-type intermediate.

Deprotonation and Rearomatization: A base, which could be the solvent or the conjugate base of the acid catalyst, abstracts the proton from the C3 position of the indole ring. This restores the aromaticity of the indole system and yields an initial nitronate intermediate.

Protonation: The nitronate intermediate is subsequently protonated, typically during aqueous workup or by an available proton source in the reaction mixture, to yield the final product, 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole.

This reaction is analogous to a conjugate or Michael addition, where the indole acts as the Michael donor and the activated nitroalkene is the Michael acceptor. researchgate.net The high reactivity of the indole C3-position drives the reaction forward. nih.gov

Role of Intermediates (e.g., Nitronate Species, Spiro[indole-isoxazole] Intermediates)

The reaction pathway involves several critical transient species that dictate the final product distribution.

Nitronate Species: Following the initial nucleophilic attack of the indole on the nitroalkene, a nitronate anion is formed. This intermediate is a bidentate nucleophile and its stability and subsequent reactivity are pivotal. researchgate.net In the standard Friedel-Crafts pathway, this nitronate is simply protonated to give the final nitroalkane product. The formation of this intermediate is a common feature in reactions involving nitroalkenes. nih.gov

Kinetic Studies and Reaction Rate Determinants

While specific kinetic data for the formation of 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole are not extensively detailed in the available literature, the reaction rate is governed by principles common to Friedel-Crafts alkylations of indoles.

Several factors determine the reaction rate:

Electronic Effects of Substituents: The electronic nature of substituents on both the indole and the nitroalkene significantly influences the reaction rate.

On the indole moiety, electron-donating groups enhance the nucleophilicity of the C3 position, thereby increasing the reaction rate. acs.org The methyl group at the C2 position in 2-methyl-1H-indole is an electron-donating group that activates the ring for electrophilic substitution.

On the nitroalkene, electron-withdrawing groups on the aromatic ring (the p-tolyl group in this case) generally increase the electrophilicity of the β-carbon, leading to a faster reaction. Conversely, electron-donating groups, such as the methyl group in the p-tolyl substituent, can slightly decrease the reaction rate compared to an unsubstituted phenyl ring, but the powerful electron-withdrawing effect of the nitro group remains dominant. acs.org

Catalyst Activity: The nature and concentration of the catalyst play a crucial role. A more effective Lewis or Brønsted acid will activate the nitroalkene more efficiently, leading to a faster reaction.

Solvent Effects: The polarity of the solvent can influence the stabilization of charged intermediates and transition states, thereby affecting the reaction rate.

Studies on analogous systems have shown that reactions of nitrostyrenes bearing electron-donating groups in the phenyl ring tend to have a slightly lower reaction rate than those with electron-withdrawing groups. acs.org

Influence of Catalysts and Reagents on Reaction Pathways

The choice of catalyst is paramount in directing the reaction toward the desired 3-substituted product and influencing its efficiency and stereoselectivity. A wide variety of catalytic systems have been explored for the Friedel-Crafts alkylation of indoles with nitroalkenes. rsc.org

Lewis and Brønsted Acids: Traditional acid catalysts are commonly employed. Metal triflates, such as Yb(OTf)3 and Zn(OTf)2, have been shown to be effective Lewis acid catalysts for this transformation, often in combination with chiral ligands to achieve enantioselectivity. nih.govacs.org Simple Brønsted acids can also promote the reaction, although they can sometimes favor the formation of spiro[indole-isoxazole] byproducts. researchgate.netnih.gov

Organocatalysts: In recent years, organocatalysis has emerged as a powerful, environmentally friendly alternative. Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds, can activate both the indole and the nitroalkene through hydrogen bonding interactions, facilitating the reaction under mild conditions and often with high enantioselectivity. metu.edu.tr For example, a sterically hindered squaramide/quinine catalyst has been used at low loading (2 mol%) to achieve high yields and excellent enantioselectivities. metu.edu.tr

Heterogeneous Catalysts: To improve catalyst recyclability and simplify product purification, solid-supported catalysts have been developed. For instance, nano n-propylsulfonated γ-Fe2O3 has been utilized as a magnetically recyclable heterogeneous catalyst for the synthesis of indolyl-nitroalkanes. researchgate.net

The table below summarizes the performance of various catalysts in the reaction between indole and (E)-1-methyl-4-(2-nitrovinyl)benzene, a close analogue of the title reaction.

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NPS-g-Fe2O3 (0.5) | None | 80 | 1.5 | 90 | researchgate.net |

| CaO (0.5) | None | 80 | 5 | 45 | researchgate.net |

| PbO (0.5) | None | 80 | 5 | 50 | researchgate.net |

| Sb2O3 (0.5) | None | 80 | 5 | Trace | researchgate.net |

| Yb(OTf)3/Cl-indeno pybox (10) | CH2Cl2 | RT | 12 | 96 | nih.gov |

Structural Characterization Methodologies

Elemental Analysis for Compositional Verification:No elemental analysis data (e.g., percentage composition of Carbon, Hydrogen, Nitrogen) was found to confirm the empirical formula of the compound.

Due to the absence of specific research findings and data for "2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole," generating the requested article with the required level of detail and scientific accuracy is not possible without resorting to speculation or inaccurate data substitution.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to study the properties of organic molecules, including substituted indoles. niscpr.res.in Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311+G(d,p), which provides a reliable description of molecular geometry and electronics. nih.gov

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, or its ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole, this process would reveal key structural parameters.

A critical aspect of its structure is the relative orientation of the 2-methylindole (B41428) ring and the p-tolyl group. These orientations are defined by the dihedral angles along the ethyl bridge connecting the two aromatic systems. Conformational analysis, a search for all stable low-energy isomers (conformers), would be performed to understand the molecule's flexibility.

Illustrative Optimized Geometrical Parameters Below is an interactive table showing typical geometrical parameters that would be obtained from a DFT geometry optimization. The values are hypothetical but representative for this class of molecules.

| Parameter | Description | Predicted Value |

| Bond Length (C2-C3) | Indole (B1671886) C2-C3 bond | ~1.39 Å |

| Bond Length (C3-Cα) | Bond connecting indole to the ethyl bridge | ~1.52 Å |

| Bond Length (Cα-Cβ) | Ethyl bridge C-C bond | ~1.54 Å |

| Bond Length (N-O) | Nitro group N-O bond | ~1.22 Å |

| Dihedral Angle | Angle between indole and p-tolyl planes | 70-85° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. youtube.com

For 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole, the HOMO is expected to be localized primarily on the electron-rich 2-methylindole ring system, which is a characteristic nucleophilic center. Conversely, the LUMO would likely be distributed over the nitro group and the p-tolyl ring, highlighting the electrophilic nature of these parts of the molecule.

Analysis of the HOMO and LUMO energies allows for the calculation of various global reactivity descriptors. These quantum chemical parameters help in predicting the molecule's behavior in chemical reactions.

Illustrative Quantum Chemical Descriptors This interactive table presents hypothetical FMO energies and calculated reactivity descriptors.

| Parameter | Formula | Description | Predicted Value |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 4.4 eV |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.2 eV |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 1.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.2 eV |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -(I+A)/2 | A measure of electrophilic character | 2.27 eV |

DFT calculations are highly effective at predicting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the interpretation of experimental spectra. By calculating the ¹H and ¹³C NMR shifts for the optimized geometry, one can compare them to experimental data of closely related compounds to confirm structural assignments. For instance, experimental data for the analogous compound 3-(1-(2-methoxyphenyl)-2-nitroethyl)-2-methyl-1H-indole shows characteristic proton signals that a successful computational model would aim to replicate. nih.gov

Similarly, DFT can compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as N-H stretching in the indole ring, asymmetric and symmetric stretching of the NO₂ group, and various C-H and C-C vibrations. Calculated frequencies are often systematically higher than experimental values and are therefore scaled by an appropriate factor to improve agreement. nih.gov

Molecular Dynamics Simulations (if applicable to conformational flexibility)

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations can explore the conformational landscape of flexible molecules over time at a given temperature. For 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole, MD simulations would be particularly useful for studying the rotational dynamics around the single bonds of the ethyl linker. This would provide insight into the molecule's flexibility in solution and the accessibility of different conformations, which can be crucial for its biological activity or material properties. To date, no specific MD studies on this compound have been reported in the literature.

Computational Mechanistic Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. The synthesis of 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole likely involves the reaction of 2-methylindole with (E)-1-nitro-2-(p-tolyl)ethene. DFT calculations can be used to map out the entire reaction pathway for this process.

This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. By calculating the energy of the reactants, the transition state, and the products, one can determine the activation energy barrier (ΔG‡). A lower activation energy indicates a faster reaction. Such studies can clarify whether the reaction proceeds through a concerted or a stepwise mechanism and explain the observed regioselectivity. mdpi.com For reactions involving indole derivatives, computational studies have been instrumental in understanding mechanisms like C-H functionalization and cycloadditions. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies (excluding prohibited properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a group of molecules with a specific property of interest (e.g., solubility, melting point). These models rely on molecular descriptors calculated from the chemical structure. While no QSPR studies focusing specifically on 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole have been published, this molecule could be included in a larger dataset of indole derivatives to develop a QSPR model for predicting a particular physical or chemical property.

Chemical Transformations and Synthetic Utility

Derivatization of the Nitro Group

The aliphatic nitro group is a highly versatile functional group, primarily because it can be readily transformed into an amino group, which opens up a vast array of subsequent chemical reactions.

The most significant transformation of the nitro group in this context is its reduction to a primary amine, yielding the corresponding tryptamine (B22526) derivative, 2-methyl-3-(2-amino-1-(p-tolyl)ethyl)-1H-indole. This conversion is a cornerstone for creating biologically relevant scaffolds. Several established methods for the reduction of aliphatic nitro compounds are applicable.

Commonly employed reduction strategies include the use of powerful hydride reagents, such as lithium aluminum hydride (LiAlH4), or catalytic hydrogenation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source is a standard and often clean method. Another effective system involves the combination of sodium borohydride (B1222165) (NaBH4) with a nickel salt, such as nickel(II) acetate (B1210297) (Ni(OAc)2), which provides a potent reducing environment for nitro groups.

| Method | Reagents and Conditions | Product | General Applicability |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH4) in a dry ethereal solvent (e.g., THF). | 2-methyl-3-(2-amino-1-(p-tolyl)ethyl)-1H-indole | High-yielding but requires anhydrous conditions and careful handling due to the high reactivity of LiAlH4. |

| Catalytic Hydrogenation | H2 gas, Palladium on Carbon (Pd/C) or Raney Nickel in a solvent like ethanol (B145695) or methanol. | 2-methyl-3-(2-amino-1-(p-tolyl)ethyl)-1H-indole | A clean method with high yields, avoiding harsh metal hydrides. |

| Nickel/Borohydride System | Sodium Borohydride (NaBH4), Nickel(II) Acetate (Ni(OAc)2·4H2O) in a mixed solvent system (e.g., acetonitrile/water). acs.org | 2-methyl-3-(2-amino-1-(p-tolyl)ethyl)-1H-indole | An efficient and milder alternative to LiAlH4, tolerant of various functional groups. acs.org |

The resulting primary amine, 2-methyl-3-(2-amino-1-(p-tolyl)ethyl)-1H-indole, is a valuable synthon. Its amino group can undergo numerous reactions, including acylation, alkylation, and participation in multicomponent reactions. Among the most powerful of these are isocyanide-based multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). beilstein-journals.orgwikipedia.org

The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide, often referred to as a peptidomimetic. wikipedia.orgnih.govorganic-chemistry.org This reaction is prized for its efficiency, high atom economy, and ability to rapidly generate molecular diversity. wikipedia.org

In this context, the tryptamine derivative can serve as the amine component. A hypothetical Ugi reaction could involve reacting 2-methyl-3-(2-amino-1-(p-tolyl)ethyl)-1H-indole with components such as benzaldehyde, acetic acid, and tert-butyl isocyanide. The reaction proceeds through the formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate, followed by an intramolecular Mumm rearrangement to yield the stable bis-amide product. wikipedia.org The use of tryptamine derivatives in Ugi reactions is a known strategy for creating complex indole-containing peptidomimetics and macrocycles. vu.nlresearchgate.netrsc.org

Transformations Involving the Indole (B1671886) Nitrogen (N1)

The nitrogen atom (N1) of the indole ring, bearing a proton, is nucleophilic and can participate in various substitution reactions. For 2,3-disubstituted indoles, functionalization at the N1 position is a common strategy to modify the molecule's properties.

N-Alkylation: The indole nitrogen can be deprotonated with a suitable base, such as sodium hydride (NaH), followed by the addition of an alkylating agent like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding N-alkylated indole. rsc.org

N-Arylation: Transition metal-catalyzed cross-coupling reactions are the most common methods for N-arylation. The Ullmann condensation, using a copper catalyst, or the Buchwald-Hartwig amination, using a palladium catalyst, can effectively couple the indole nitrogen with aryl halides (iodides or bromides). nih.govacs.orgnih.gov These reactions typically require a base and often a specific ligand to facilitate the catalytic cycle. acs.org

It has been noted that for some 2,3-disubstituted indoles, the regioselectivity of alkylation (N1 vs. C6) can be controlled by the choice of solvent, highlighting the nuanced reactivity of the indole core. nih.govacs.org

| Transformation | Typical Reagents | General Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., NaH) | Anhydrous polar aprotic solvent (e.g., DMF, THF) | 1-Alkyl-2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole |

| N-Arylation (Ullmann) | Aryl halide (e.g., Ar-I), CuI, Ligand (e.g., diamine), Base (e.g., K2CO3) | High temperature in a polar aprotic solvent (e.g., DMF, Toluene) | 1-Aryl-2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (e.g., Ar-Br), Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., phosphine), Base (e.g., Cs2CO3) | Moderate temperature in an aprotic solvent (e.g., Toluene) | 1-Aryl-2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole |

Reactions at the C-3 Position of the Indole Ring

With the C-3 position already occupied by a bulky substituent, direct electrophilic substitution at this site is sterically hindered and electronically disfavored. However, the indole ring can still exhibit reactivity that involves the C-3 carbon. The prevailing mechanism for further substitution on a 3-substituted indole involves an addition-rearrangement pathway. quimicaorganica.org

An incoming electrophile (E+) attacks the electron-rich C-3 position, breaking the ring's aromaticity and forming a 3,3-disubstituted indoleninium cation intermediate. quimicaorganica.orgrsc.org This intermediate is not stable and undergoes a rearrangement, typically a 1,2-migration of one of the original C-3 substituents to the C-2 position, to re-aromatize the pyrrole (B145914) ring. rsc.org This pathway ultimately leads to a 2,3-disubstituted indole. The substituent that migrates depends on the relative migratory aptitudes of the groups attached to C-3. rsc.org Therefore, functionalization of the indole core is still possible, albeit through a more complex mechanism than direct C-2 substitution.

Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles with certain electrophiles, such as trichloroacetimidates, can also lead to the formation of 3,3-disubstituted indolenines, which are valuable intermediates in their own right for the synthesis of complex alkaloids. nih.gov

Exploration as a Building Block in Complex Molecule Synthesis (non-clinical targets)

The synthetic utility of 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole is most evident when it is considered a precursor to its corresponding tryptamine. Tryptamines are fundamental building blocks in the synthesis of numerous complex heterocyclic systems and natural product alkaloids.

Synthesis of Carboline Scaffolds: The tryptamine derivative obtained from the reduction of the title compound is an ideal precursor for synthesizing carboline ring systems.

β-Carbolines: Through a Pictet-Spengler reaction, the tryptamine can be condensed with an aldehyde or ketone in the presence of acid to form a 1,2,3,4-tetrahydro-β-carboline. Subsequent oxidation can furnish the aromatic β-carboline. acs.org

α-Carbolines: These isomers (pyrido[2,3-b]indoles) can also be synthesized from tryptamine derivatives through multi-step sequences, often involving cyclization onto the C-2 position of the indole ring. nih.govnih.gov

Synthesis of Macrocycles and Peptidomimetics: As discussed, the amino derivative can be incorporated into complex peptide-like structures using the Ugi reaction. nih.govresearchgate.net These linear products can contain other functional groups that allow for subsequent intramolecular cyclization reactions, providing access to novel tryptamine-based macrocycles. rsc.org

The strategic placement of the methyl group at C-2 and the p-tolyl group on the ethyl side chain provides steric and electronic properties that can be exploited to influence the stereochemistry and reactivity in these complex syntheses, making the title compound a potentially valuable starting material for creating libraries of diverse heterocyclic compounds.

Future Research Directions and Unexplored Avenues

Development of Novel and More Sustainable Synthetic Routes

The advancement of synthetic methodologies towards more environmentally benign processes is a critical goal in modern chemistry. Future research should prioritize the development of novel and sustainable synthetic routes to 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole. This can be achieved by exploring alternative reaction pathways that adhere to the principles of green chemistry.

Key areas of investigation should include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Greener Solvents: Investigating the use of water, supercritical fluids, or biodegradable solvents to replace traditional volatile organic compounds.

Energy Efficiency: Exploring the application of microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. mdpi.comrsc.org

Renewable Feedstocks: Investigating the potential of utilizing starting materials derived from renewable resources.

A prospective sustainable approach could involve a one-pot synthesis from readily available precursors, minimizing intermediate isolation and purification steps, which are often resource-intensive.

Exploration of Enantioselective Synthetic Methods

The presence of a stereocenter in 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole makes the development of enantioselective synthetic methods a significant and valuable research direction. The synthesis of single enantiomers is crucial for understanding the specific three-dimensional arrangement of the molecule.

Future research in this area should focus on:

Chiral Catalysis: The use of chiral catalysts, such as organocatalysts, transition metal complexes with chiral ligands, or biocatalysts, to control the stereochemical outcome of the reaction. For instance, asymmetric Michael additions of 2-methyl-1H-indole to a nitroalkene precursor could be a promising strategy.

Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereoselective formation of the desired enantiomer, followed by their subsequent removal.

Resolution of Racemates: Developing efficient methods for the separation of racemic mixtures, such as chiral chromatography or diastereomeric salt formation.

The successful development of such methods would provide access to enantiomerically pure samples of the title compound, which is a fundamental prerequisite for more advanced chemical studies.

Investigation of Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis by offering pathways to new reactions and improving the efficiency of existing ones. A thorough investigation into various catalytic systems could lead to significant improvements in the synthesis of 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole.

Unexplored avenues include:

Novel Transition Metal Catalysts: While palladium-catalyzed reactions are common in indole (B1671886) synthesis, the exploration of other transition metals like copper, gold, or iridium could offer unique reactivity and selectivity. mdpi.com

Nanocatalysis: The use of metallic nanoparticles as catalysts could provide high surface area and enhanced catalytic activity, potentially leading to higher yields and milder reaction conditions.

Biocatalysis: The application of enzymes to catalyze key steps in the synthesis could offer unparalleled selectivity under environmentally friendly conditions.

The goal would be to identify catalytic systems that not only increase the reaction yield but also enhance the regioselectivity and stereoselectivity of the synthesis.

Advanced Computational Modeling for Reactivity Prediction

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical reactivity. The application of advanced computational modeling to the synthesis of 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole represents a largely unexplored and promising research area.

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: To model reaction pathways, determine transition state energies, and predict the most favorable reaction conditions. This can help in understanding the mechanism of existing synthetic routes and in the rational design of new, more efficient ones.

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with solvents and catalysts.

Quantitative Structure-Property Relationship (QSPR) Modeling: To correlate the structural features of the compound and its analogues with their physicochemical properties.

These computational approaches can significantly accelerate the discovery and optimization of synthetic routes by providing valuable insights that can guide experimental work.

Synthesis of Novel Analogues for Broader Chemical Space Exploration (excluding biological activity/efficacy)

The systematic synthesis of novel analogues of 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole is essential for exploring the surrounding chemical space and understanding structure-property relationships. This exploration would be purely for the purpose of expanding the library of known compounds and investigating the impact of structural modifications on their chemical and physical properties.

Future synthetic efforts could be directed towards:

Modification of the Indole Core: Introducing various substituents at different positions of the indole ring to study their electronic and steric effects on the molecule's properties.

Variation of the Nitroalkyl Side Chain: Altering the length and branching of the alkyl chain and exploring different electron-withdrawing groups in place of the nitro group.

Substitution on the p-Tolyl Group: Replacing the methyl group on the para-position of the tolyl ring with other functional groups to modulate the electronic properties of the aromatic ring.

This systematic derivatization will lead to a library of novel compounds with diverse structures and properties, contributing to the broader field of heterocyclic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.